N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide
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Overview
Description
N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide, commonly known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic benefits. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. The μ-opioid receptor is involved in the modulation of pain, reward, and addiction, making it an attractive target for drug development.
Mechanism of Action
MP-10 acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which results in the modulation of pain, reward, and addiction.
Biochemical and Physiological Effects
MP-10 has been shown to have potent analgesic effects, which are mediated through the activation of the μ-opioid receptor. In addition, MP-10 has been shown to have lower abuse liability and fewer side effects compared to traditional opioid analgesics. MP-10 has also been shown to have potential therapeutic benefits in the treatment of addiction, particularly opioid addiction.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for use in lab experiments, including its high selectivity for the μ-opioid receptor and its potent analgesic effects. However, MP-10 also has limitations, including its potential for abuse and its potential for side effects.
Future Directions
There are several potential future directions for research on MP-10, including the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic benefits in the treatment of addiction. In addition, further research is needed to fully understand the mechanism of action of MP-10 and its potential for abuse and side effects.
Synthesis Methods
The synthesis of MP-10 involves several steps, including the reaction of 2-methylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)-2-methylbenzamide in the presence of triethylamine to form the amide bond. The resulting product is then treated with 4-(2-methylbenzoyl)piperazine to form MP-10.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic benefits, particularly in the treatment of pain and addiction. Preclinical studies have shown that MP-10 is highly selective for the μ-opioid receptor and has potent analgesic effects. In addition, MP-10 has been shown to have lower abuse liability and fewer side effects compared to traditional opioid analgesics.
properties
Product Name |
N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide |
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Molecular Formula |
C27H29N3O3 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C27H29N3O3/c1-20-7-3-5-9-24(20)27(32)30-17-15-29(16-18-30)23-13-11-22(12-14-23)28-26(31)19-33-25-10-6-4-8-21(25)2/h3-14H,15-19H2,1-2H3,(H,28,31) |
InChI Key |
NYIVUSNNMCOXPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
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